1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 76360-89-9
VCID: VC2265206
InChI: InChI=1S/C10H11N3O3S/c1-5(2)13-7-6(8(14)16-10(13)15)4-11-9(12-7)17-3/h4-5H,1-3H3
SMILES: CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)SC
Molecular Formula: C10H11N3O3S
Molecular Weight: 253.28 g/mol

1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

CAS No.: 76360-89-9

Cat. No.: VC2265206

Molecular Formula: C10H11N3O3S

Molecular Weight: 253.28 g/mol

* For research use only. Not for human or veterinary use.

1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione - 76360-89-9

Specification

CAS No. 76360-89-9
Molecular Formula C10H11N3O3S
Molecular Weight 253.28 g/mol
IUPAC Name 7-methylsulfanyl-1-propan-2-ylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Standard InChI InChI=1S/C10H11N3O3S/c1-5(2)13-7-6(8(14)16-10(13)15)4-11-9(12-7)17-3/h4-5H,1-3H3
Standard InChI Key XHIMXDLDGFQIRM-UHFFFAOYSA-N
SMILES CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)SC
Canonical SMILES CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)SC

Introduction

Chemical Structure and Properties

1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione belongs to the class of pyrimido[4,5-d] oxazine derivatives, featuring a fused heterocyclic system with multiple reactive sites. The compound's structure includes a seven-membered oxazine ring fused with a pyrimidine scaffold, containing an isopropyl group at position 1 and a methylthio group at position 7.

Basic Chemical Information

The compound is characterized by the following chemical identifiers and properties:

PropertyValue
CAS Registry Number76360-89-9
Molecular FormulaC10H11N3O3S
Molecular Weight253.28 g/mol
IUPAC Name7-methylsulfanyl-1-propan-2-ylpyrimido[4,5-d] oxazine-2,4-dione
InChI KeyXHIMXDLDGFQIRM-UHFFFAOYSA-N
Canonical SMILESCC(C)N1C2=NC(=NC=C2C(=O)OC1=O)SC

The chemical structure of this compound is significant due to its heterocyclic nature, which contributes to its potential for interactions with various biological targets. The presence of multiple nitrogen atoms in the pyrimidine ring, combined with the oxazine system and the methylthio group, creates a unique electron distribution that influences its chemical behavior and biological activity.

Physical Characteristics

While specific physical data is limited in the available research, heterocyclic compounds of this class typically present as crystalline solids with defined melting points. The compound's solubility profile is influenced by its polar functional groups, which allow for solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in water.

Synthesis Methods and Approaches

The synthesis of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione involves specialized organic chemistry techniques with careful consideration of reaction conditions and reagent selection.

Laboratory Synthesis Routes

The primary synthetic pathway for this compound typically involves the cyclization of appropriately substituted 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides. This reaction is commonly performed under reflux conditions in xylene, followed by treatment with a suitable base to complete the cyclization process.

The synthesis generally follows these key steps:

  • Preparation of the substituted aminopyrimidine precursor

  • Reaction with a carboxylic acid chloride to form an intermediate

  • Cyclization under basic conditions to form the oxazine ring

  • Introduction of the methylthio and isopropyl groups at their respective positions

Industrial Production Considerations

For industrial-scale production, laboratory synthesis methods are typically scaled up with modifications to enhance efficiency and yield. This involves optimization of several parameters:

ParameterOptimization Approach
Reaction TemperatureControlled heating systems with precise temperature monitoring
Solvent SelectionEvaluation of alternative solvents with improved safety profiles
Catalyst ConcentrationDetermination of optimal catalyst loading to maximize yield
Reaction TimeProcess monitoring to identify the optimal reaction duration
Purification MethodsDevelopment of efficient crystallization and filtration protocols

The industrial production typically requires careful attention to reaction stoichiometry and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactivity and Transformations

1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione exhibits diverse reactivity patterns due to its multiple functional groups and heterocyclic structure.

Types of Chemical Reactions

The compound undergoes several important types of chemical transformations:

Oxidation Reactions

The methylthio group in the compound can be oxidized to form corresponding sulfoxides or sulfones depending on the oxidizing agent and reaction conditions. This transformation is typically achieved using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction Reactions

The oxazine ring system can undergo selective reduction under appropriate conditions. Reducing agents such as sodium borohydride can be employed to achieve this transformation, potentially leading to partially or fully reduced derivatives with altered biological profiles.

Substitution Reactions

Reaction TypeCommon ReagentsTypical Conditions
Oxidationm-CPBA, H2O2, KMnO40-25°C, 1-4 hours, inert atmosphere
ReductionNaBH4, LiAlH40-25°C, 2-6 hours, anhydrous conditions
SubstitutionVarious nucleophilesVariable temperature, catalyst-dependent

The selection of specific reagents and conditions is guided by the desired transformation and the need to avoid unwanted side reactions or degradation of the heterocyclic core structure.

Biological Activity and Research Applications

1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione has attracted scientific interest due to its potential biological activities and applications in various research fields.

Mechanism of Action

The compound's biological activity is primarily attributed to its ability to interact with specific cellular targets. Research suggests that it may interact with protein kinases, including protein tyrosine kinases and cyclin-dependent kinases (CDKs), which play crucial roles in regulating cell cycle progression and cellular signaling.

The compound's heterocyclic structure facilitates binding to the active sites of these enzymes, potentially inhibiting their activity and thereby affecting downstream cellular processes. This interaction forms the basis for its observed biological effects, including potential antiproliferative activity.

Applications in Scientific Research

The compound has several important applications in scientific research:

Chemistry Research

In the field of chemistry, 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its reactivity profile allows for selective modifications that can produce derivatives with tailored properties.

Biological Studies

The compound has been investigated for its potential antimicrobial and antiproliferative activities. Research suggests that it may inhibit the growth of certain bacterial strains and may also demonstrate activity against selected cancer cell lines in vitro.

Medicinal Chemistry

In medicinal chemistry, the compound serves as a potential lead structure for the development of therapeutic agents. Its ability to interact with specific enzymes and receptors makes it a candidate for further structural optimization to enhance potency, selectivity, and pharmacokinetic properties.

Research Findings on Cellular Effects

Studies have documented several cellular effects of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione:

Cellular EffectObservationPotential Mechanism
Cell Proliferation InhibitionReduced growth of selected cancer cell linesInhibition of kinases involved in cell cycle regulation
Induction of ApoptosisProgrammed cell death in susceptible cell typesDisruption of cell survival signaling pathways
Enzyme InhibitionDecreased activity of specific target enzymesDirect binding to enzyme active sites

These findings highlight the compound's potential as a research tool for understanding cellular processes and as a starting point for drug development efforts.

Comparative Analysis with Similar Compounds

To better understand the significance of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione, it is valuable to compare it with structurally related compounds.

Structural Analogs and Their Properties

Several classes of compounds share structural similarities with 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione:

Compound ClassStructural SimilarityKey Differences
Pyrido[2,3-d]pyrimidin-5-one derivativesPyrimidine core structureDifferent ring fusion pattern
Pyrido[2,3-d]pyrimidin-7-one derivativesHeterocyclic natureAltered position of carbonyl groups
1-Methyl-7-(methylthio)-1H-pyrimido[4,5-d] derivativesSimilar oxazine ringMethyl instead of isopropyl substitution
2-Isopropyl-6-(methylthio)-pyrimidine derivativesPyrimidine core with similar substitutionLacks oxazine structure
7-(Methylthio)-pyrimidine-2,4-dione derivativesSimilar functional groupsSimplified structure without oxazine ring

These structural analogs often exhibit related but distinct biological activities, highlighting the importance of specific structural features for biological function.

Structure-Activity Relationships

Comparative studies of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione and its analogs have revealed important structure-activity relationships:

These structure-activity relationships provide valuable insights for the rational design of new derivatives with improved properties for specific applications.

Analytical Methods for Characterization

The accurate characterization of 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione is crucial for research and quality control purposes.

Spectroscopic Analysis

Several spectroscopic techniques are commonly employed for the characterization of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the compound. Proton (¹H) NMR typically shows characteristic signals for the isopropyl group (methyl doublets at approximately δ 1.2-1.4 ppm and a methine signal at δ 4.5-5.0 ppm) and the methylthio group (singlet near δ 2.5 ppm). Carbon (¹³C) NMR reveals the carbonyl carbon signals and the heterocyclic ring carbons.

Mass Spectrometry

High-resolution mass spectrometry is used to confirm the molecular formula through accurate mass determination. The compound typically shows a molecular ion peak corresponding to its molecular weight of 253.28 g/mol, with characteristic fragmentation patterns.

Infrared Spectroscopy

IR spectroscopy reveals characteristic absorption bands for the carbonyl groups, heterocyclic ring systems, and other functional groups present in the molecule.

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